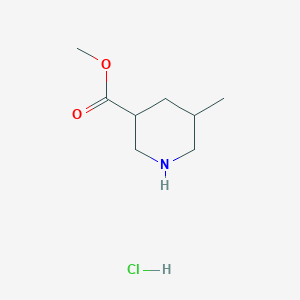

Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Description

Methyl 5-methylpiperidine-3-carboxylate hydrochloride (CAS: 1439815-15-2) is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) substituted with a methyl group at position 5 and a methyl ester at position 3, with a hydrochloride counterion. Its molecular formula is C₈H₁₆ClNO₂, and it has a molecular weight of 193.67 g/mol . The compound is a chiral building block used in pharmaceutical synthesis, particularly in the development of opioid analgesics, enzyme inhibitors, and other bioactive molecules .

Key structural features include:

- 5-Methyl substitution: Enhances steric hindrance and influences lipophilicity.

- 3-Carboxylate ester: Offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids).

Properties

IUPAC Name |

methyl 5-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBUUGGYBZEBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methylpiperidine-3-carboxylate hydrochloride typically involves the esterification of 5-methylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methylpiperidine-3-carboxylate hydrochloride is primarily studied for its potential therapeutic effects. Research has indicated its role in synthesizing various bioactive compounds, particularly those targeting neurological disorders.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of piperidine derivatives, which are known for their pharmacological properties. For instance, derivatives of piperidine have been shown to exhibit antipsychotic and antidepressant activities. A study demonstrated the synthesis of a series of piperidine-based compounds that showed promising results in preclinical models of depression and anxiety disorders .

Neuropharmacological Studies

Research indicates that this compound may influence neurotransmitter systems in the brain. Its derivatives have been evaluated for their ability to modulate serotonin and dopamine receptors, which are critical targets in treating mood disorders .

Organic Synthesis

The compound is utilized in organic synthesis due to its functional groups that allow for various chemical reactions, including esterification and alkylation.

Reactions and Mechanisms

This compound can undergo nucleophilic substitution reactions, making it valuable in creating complex organic molecules. For example, it has been employed in the synthesis of chiral piperidine derivatives through asymmetric synthesis techniques .

Case Study: Synthesis of Chiral Drugs

A notable case study involved the use of this compound in synthesizing a chiral drug candidate for treating neurodegenerative diseases. The compound facilitated the formation of a key intermediate that was crucial for achieving the desired stereochemistry, enhancing the drug's efficacy and reducing side effects .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a reference standard in chromatographic methods.

Chromatography

The compound is employed as a standard in high-performance liquid chromatography (HPLC) to quantify piperidine derivatives in pharmaceutical formulations. Its purity and stability make it an ideal candidate for ensuring accurate measurements during quality control processes .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of piperidine carboxylate derivatives. Below is a detailed comparison with analogs, highlighting structural variations, physicochemical properties, and applications.

Structural Analogues

Table 1: Structural Comparison of Piperidine Carboxylate Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Key Features |

|---|---|---|---|---|

| Methyl 5-methylpiperidine-3-carboxylate HCl | 1439815-15-2 | C₈H₁₆ClNO₂ | Methyl (C5), Ester (C3) | High steric bulk; chiral center(s) |

| Methyl 4-methylpiperidine-3-carboxylate HCl | 1211510-61-0 | C₈H₁₆ClNO₂ | Methyl (C4), Ester (C3) | Altered ring conformation |

| Methyl 6-methylpiperidine-3-carboxylate HCl | 1009376-74-2 | C₈H₁₆ClNO₂ | Methyl (C6), Ester (C3) | Distal methyl group; reduced steric effects |

| (S)-Methyl piperidine-3-carboxylate HCl | 1841081-63-7 | C₇H₁₄ClNO₂ | None (parent structure) | Enantiomerically pure; simpler structure |

| Methyl 5-(trifluoromethyl)piperidine-3-carboxylate HCl | 1955554-34-3 | C₈H₁₃ClF₃NO₂ | Trifluoromethyl (C5), Ester (C3) | Enhanced electronegativity; metabolic stability |

| Methyl 3,3-difluoropiperidine-4-carboxylate HCl | 1779974-06-9 | C₇H₁₀ClF₂NO₂ | Difluoro (C3), Ester (C4) | Fluorine-induced polarity; bioactivity |

Key Observations :

- Substituent Position : The placement of methyl or fluorinated groups significantly alters steric and electronic properties. For example, the 5-methyl group in the target compound increases lipophilicity compared to the 4-methyl analog .

- Fluorinated Derivatives : Compounds like Methyl 5-(trifluoromethyl)piperidine-3-carboxylate HCl exhibit higher metabolic stability due to the electron-withdrawing trifluoromethyl group, making them valuable in drug design .

- Chirality : Enantiopure derivatives (e.g., (S)-Methyl piperidine-3-carboxylate HCl) show distinct pharmacological profiles compared to racemic mixtures .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

| Property | Methyl 5-methylpiperidine-3-carboxylate HCl | (S)-Methyl piperidine-3-carboxylate HCl | Methyl 5-(trifluoromethyl)piperidine-3-carboxylate HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 193.67 | 179.63 | 259.65 |

| LogP (Predicted) | 1.2–1.5 | 0.8–1.1 | 2.1–2.4 |

| Aqueous Solubility | Moderately soluble | Highly soluble | Poor solubility |

| Hazard Profile | H302, H315, H319, H335 (oral/eye irritant) | Similar | Higher toxicity (fluorine-related risks) |

| Applications | Opioid intermediates, enzyme inhibitors | Chiral synthons | Anticancer agents, CNS drugs |

Research Findings :

- Bioactivity: The 5-methyl derivative demonstrates superior binding affinity to opioid receptors compared to non-methylated analogs, as seen in studies on meperidine (a structurally related opioid) .

- Fluorine Impact : Fluorinated analogs exhibit enhanced blood-brain barrier penetration, making them candidates for central nervous system (CNS) therapeutics .

- Safety : The hydrochloride salt form improves crystallinity and handling safety compared to free bases .

Biological Activity

Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H16ClNO2

- CAS Number : 164323-84-6

The compound exists as a hydrochloride salt, which enhances its solubility and bioavailability, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Key mechanisms include:

- GABA Transport Inhibition : Research indicates that this compound can inhibit GABA transporter mGAT4, leading to increased levels of GABA in the synaptic cleft. This action is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders.

- Anticancer Activity : Studies have shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapy agents.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| GABA Transport Inhibition | Inhibits mGAT4 transporter, increasing GABA levels; potential treatment for epilepsy and anxiety. | |

| Anticancer Effects | Induces apoptosis in cancer cells; shows promise against hypopharyngeal tumors. | |

| Neuropharmacological Use | Potential applications in neurodegenerative diseases due to neurotransmitter modulation. |

GABA Transporter Studies

In a study focused on the inhibition of GABA transporters, this compound was shown to significantly increase synaptic GABA levels, suggesting its utility in treating conditions characterized by GABA deficiency.

Anticancer Research

Research has highlighted the compound's efficacy against various cancer lines. For example, one study demonstrated that it could induce apoptosis in hypopharyngeal tumor cells with an effectiveness surpassing that of conventional chemotherapy drugs like bleomycin.

Neuropharmacological Applications

Recent reviews have underscored the potential of piperidine derivatives in managing neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems effectively positions them as candidates for further research in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 5-methylpiperidine-3-carboxylate hydrochloride, and how can intermediates be characterized?

- Methodology : The compound is synthesized via multi-step reactions involving piperidine derivatives and esterification. Key intermediates (e.g., tautomeric forms of piperidone derivatives) can be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to confirm structural integrity. Melting points (e.g., 161–165°C for related piperidone hydrochlorides) should be verified using differential scanning calorimetry (DSC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Avoid inhalation of dust/aerosols and skin contact. Use fume hoods for ventilation, wear NIOSH/EN 166-certified goggles, and chemically resistant gloves. Store at 2–8°C in dry conditions to prevent degradation. Spills should be collected using inert absorbents and disposed of via approved chemical waste protocols .

Q. How can researchers determine the purity of this compound, and what analytical standards are applicable?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is recommended. Compare retention times against certified reference materials (CRMs) like those listed in pharmacopeial impurity standards (e.g., EP/BP guidelines for related piperazine hydrochlorides) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodology : Solubility can be assessed in polar solvents (e.g., water, ethanol) via gravimetric analysis. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should be conducted using accelerated degradation models monitored by HPLC .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

- Methodology : Use SHELXL/SHELXS software for small-molecule refinement. Collect high-resolution diffraction data (e.g., synchrotron radiation) to resolve tautomeric equilibria or hydrogen-bonding networks. Validate with R-factor convergence (<5%) and electron density maps .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Methodology : Employ design of experiments (DoE) to test variables like reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium for cross-coupling). Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using flash chromatography .

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) against targets like opioid receptors (µ-opioid, κ-opioid) using structural analogs (e.g., meperidine hydrochloride) as templates. Validate predictions with in vitro binding assays (IC₅₀ determination) .

Q. What advanced techniques are suitable for detecting and quantifying degradation products in stability studies?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify hydrolytic or oxidative degradation products. Quantify impurities against CRMs (e.g., BP/EP impurity standards) with a detection limit of ≤0.1% .

Q. How can researchers address conflicting data in spectroscopic characterization (e.g., NMR splitting patterns)?

- Methodology : Re-examine sample preparation (e.g., deuteration efficiency in NMR solvents) and compare with computational predictions (e.g., DFT-based NMR chemical shift calculations). Validate using 2D NMR techniques (COSY, HSQC) to resolve spin-spin coupling ambiguities .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.